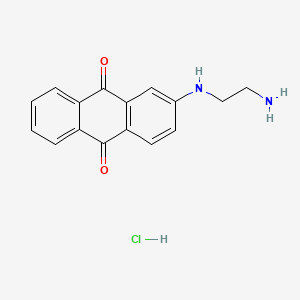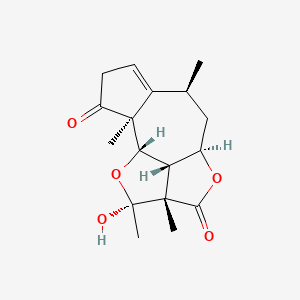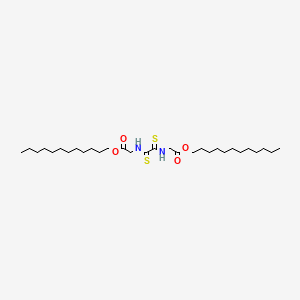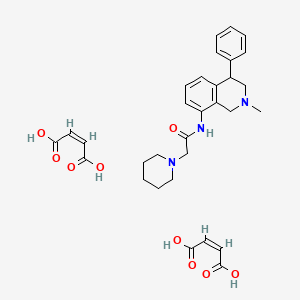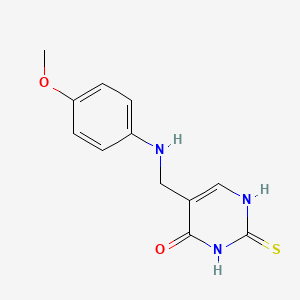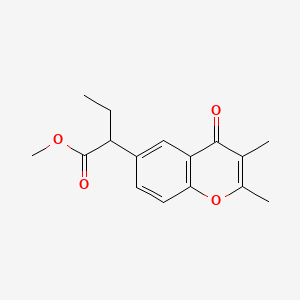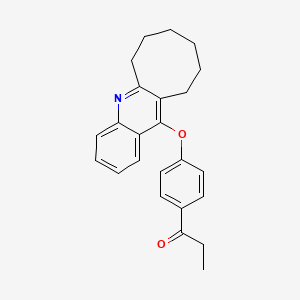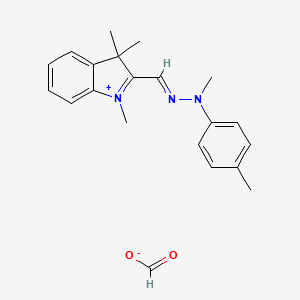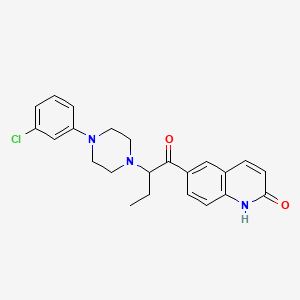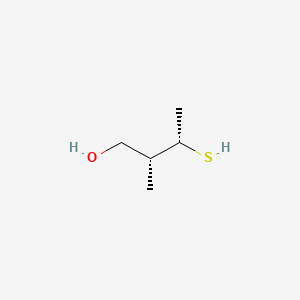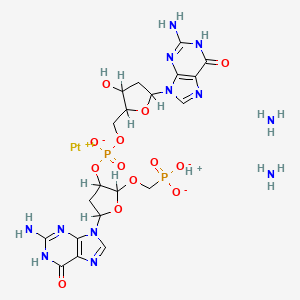
Ptn-d(pgpg)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ptn-d(pgpg) is a compound that has garnered significant interest in the scientific community due to its unique properties and potential applications. This compound is a platinum-based complex, which includes a dinucleotide structure. The platinum atom is coordinated with guanosine nucleosides, forming a stable and reactive complex. The compound’s structure and reactivity make it a valuable subject for research in various fields, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ptn-d(pgpg) typically involves the reaction of platinum salts with guanosine nucleotides under controlled conditions. One common method is the reaction of platinum(II) chloride with guanosine monophosphate in an aqueous solution. The reaction is carried out at elevated temperatures and under an inert atmosphere to prevent oxidation. The product is then purified using chromatographic techniques to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of Ptn-d(pgpg) follows similar principles but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis, and advanced purification methods are employed to ensure the final product meets the required standards for research and application.
化学反応の分析
Types of Reactions
Ptn-d(pgpg) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the platinum atom, which can act as a catalyst or reactant in different scenarios.
Common Reagents and Conditions
Oxidation: Ptn-d(pgpg) can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions typically occur under acidic conditions and at elevated temperatures.
Reduction: Reduction of Ptn-d(pgpg) can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions are usually carried out in an inert atmosphere to prevent unwanted side reactions.
Substitution: Substitution reactions involving Ptn-d(pgpg) often involve nucleophiles such as thiols or amines. These reactions can occur under mild conditions and are facilitated by the presence of the platinum atom.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield platinum oxides, while reduction reactions can produce platinum metal or lower oxidation state complexes. Substitution reactions typically result in the formation of new platinum-nucleotide complexes with different functional groups.
科学的研究の応用
Ptn-d(pgpg) has a wide range of applications in scientific research:
Chemistry: In chemistry, Ptn-d(pgpg) is used as a catalyst in various organic reactions. Its unique structure allows it to facilitate reactions that are otherwise challenging to achieve.
Biology: In biological research, Ptn-d(pgpg) is studied for its interactions with DNA and RNA. It has been shown to form stable complexes with nucleic acids, making it a valuable tool for studying genetic processes and developing new therapeutic agents.
Medicine: In medicine, Ptn-d(pgpg) is being explored for its potential as an anticancer agent. Its ability to form stable complexes with DNA can inhibit the replication of cancer cells, making it a promising candidate for chemotherapy.
Industry: In industrial applications, Ptn-d(pgpg) is used in the development of new materials and catalysts. Its unique properties make it suitable for use in various industrial processes, including the production of pharmaceuticals and fine chemicals.
作用機序
The mechanism of action of Ptn-d(pgpg) involves its interaction with nucleic acids. The platinum atom in the compound forms covalent bonds with the nitrogen atoms in the nucleobases of DNA and RNA. This interaction can disrupt the normal function of these nucleic acids, leading to the inhibition of replication and transcription processes. The compound’s ability to form stable complexes with nucleic acids is a key factor in its biological activity and therapeutic potential.
類似化合物との比較
Ptn-d(pgpg) can be compared with other platinum-based compounds, such as cisplatin and carboplatin, which are also used in cancer therapy. While these compounds share some similarities in their mechanism of action, Ptn-d(pgpg) has unique structural features that differentiate it from others:
Cisplatin: Cisplatin forms intrastrand crosslinks with DNA, leading to the inhibition of DNA replication. it has significant side effects and resistance issues.
Carboplatin: Carboplatin is a derivative of cisplatin with reduced side effects but similar mechanisms of action.
Ptn-d(pgpg): Ptn-d(pgpg) has a dinucleotide structure that allows for more specific interactions with nucleic acids, potentially leading to fewer side effects and improved efficacy.
特性
CAS番号 |
81119-95-1 |
|---|---|
分子式 |
C20H30N12O13P2Pt |
分子量 |
903.6 g/mol |
IUPAC名 |
[5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl [5-(2-amino-6-oxo-1H-purin-9-yl)-2-(phosphonatomethoxy)oxolan-3-yl] phosphate;azane;hydron;platinum(2+) |
InChI |
InChI=1S/C20H26N10O13P2.2H3N.Pt/c21-19-25-14-12(16(32)27-19)23-4-29(14)10-1-7(31)9(41-10)3-40-45(37,38)43-8-2-11(42-18(8)39-6-44(34,35)36)30-5-24-13-15(30)26-20(22)28-17(13)33;;;/h4-5,7-11,18,31H,1-3,6H2,(H,37,38)(H2,34,35,36)(H3,21,25,27,32)(H3,22,26,28,33);2*1H3;/q;;;+2/p-2 |
InChIキー |
XBWUCEOGYQEMNM-UHFFFAOYSA-L |
正規SMILES |
[H+].C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)([O-])OC4CC(OC4OCP(=O)([O-])[O-])N5C=NC6=C5N=C(NC6=O)N)O.N.N.[Pt+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


